2-(4-(Dimethylamino)piperidin-1-yl)-6-fluorobenzaldehyde
Overview
Description
2-(4-(Dimethylamino)piperidin-1-yl)-6-fluorobenzaldehyde is a chemical compound that features a piperidine ring substituted with a dimethylamino group and a fluorobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)piperidin-1-yl)-6-fluorobenzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)piperidine with 6-fluorobenzaldehyde under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dimethylamino)piperidin-1-yl)-6-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[4-(Dimethylamino)piperidin-1-YL]-6-fluorobenzoic acid.
Reduction: Formation of 2-[4-(Dimethylamino)piperidin-1-YL]-6-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(Dimethylamino)piperidin-1-yl)-6-fluorobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers use this compound to study its interactions with biological targets and its potential as a drug candidate.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(Dimethylamino)piperidin-1-yl)-6-fluorobenzaldehyde involves its interaction with specific molecular targets. The dimethylamino group and the fluorobenzaldehyde moiety contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile: This compound shares a similar piperidine structure but differs in the substituents on the benzene ring.
4-(Dimethylamino)piperidine derivatives: These compounds have variations in the substituents on the piperidine ring, leading to different chemical and biological properties.
Uniqueness
2-(4-(Dimethylamino)piperidin-1-yl)-6-fluorobenzaldehyde is unique due to the presence of both the dimethylamino group and the fluorobenzaldehyde moiety, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it valuable in medicinal chemistry and other research fields .
Properties
IUPAC Name |
2-[4-(dimethylamino)piperidin-1-yl]-6-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-16(2)11-6-8-17(9-7-11)14-5-3-4-13(15)12(14)10-18/h3-5,10-11H,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIKVSSEIGVWFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C(=CC=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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